N-butyl-N-ethyl-2,6-dimethoxybenzamide

Description

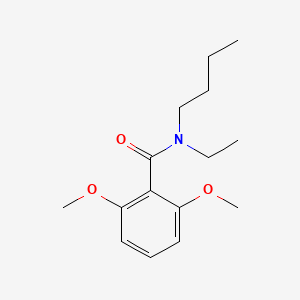

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-ethyl-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-7-11-16(6-2)15(17)14-12(18-3)9-8-10-13(14)19-4/h8-10H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIOYKQPJPTYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Conformational Landscape of N Butyl N Ethyl 2,6 Dimethoxybenzamide

Spectroscopic Characterization for Structural Confirmation (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the connectivity and chemical environment of each atom.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the N-butyl and N-ethyl chains. Due to restricted rotation around the amide C-N bond, the signals for the methylene (B1212753) protons of the ethyl and butyl groups adjacent to the nitrogen might appear as complex multiplets or even separate signals for the syn and anti conformers at low temperatures. nih.gov The aromatic protons would likely appear as a multiplet in the aromatic region. The two methoxy groups, being chemically equivalent due to free rotation at room temperature, would likely present as a single sharp peak.

¹³C NMR: The carbon spectrum would provide complementary information, with distinct peaks for the carbonyl carbon, the aromatic carbons (including the two carbons bearing methoxy groups), the methoxy carbons, and the carbons of the butyl and ethyl groups. The chemical shift of the carbonyl carbon would be characteristic of an amide.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (3H) | 6.5 - 7.5 |

| Methoxy (6H) | ~3.8 |

| N-CH₂ (ethyl & butyl) | 3.2 - 3.6 |

| Other CH₂ (butyl) | 1.2 - 1.7 |

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would be expected to involve cleavage of the amide bond, leading to fragments corresponding to the 2,6-dimethoxybenzoyl cation and the N-butyl-N-ethylaminyl radical or cation. Further fragmentation of the alkyl chains would also be observed.

Conformational Analysis of the N-butyl-N-ethyl Moiety and Benzamide (B126) Linkage

The conformational landscape of N-butyl-N-ethyl-2,6-dimethoxybenzamide is largely defined by the rotational barriers around the C(O)-N (amide) bond and the C(aryl)-C(O) bond.

The amide bond in N,N-disubstituted benzamides exhibits significant double bond character due to resonance, leading to restricted rotation. nih.gov This can result in the existence of distinct syn and anti conformers, though the energy barrier for interconversion can be overcome at higher temperatures. nih.gov The presence of two different alkyl groups (butyl and ethyl) on the nitrogen atom further complicates the conformational possibilities. The relative orientation of these groups will be influenced by steric hindrance to minimize repulsive interactions.

Spatial Orientation of Methoxy Groups on the Phenyl Ring

Studies on related 2,6-disubstituted benzamides have shown that the methoxy groups themselves may not be perfectly coplanar with the benzene (B151609) ring. iucr.org One or both methoxy groups might be slightly tilted out of the plane to alleviate steric strain. The orientation of the methoxy groups (with the methyl groups pointing either on the same or opposite sides relative to the amide group) will influence the local electronic environment and potential intramolecular interactions.

Potential for Intramolecular Interactions and Rotational Barriers

The rotational barriers in N-alkyl-2,6-dimethoxybenzamides are a key feature of their molecular dynamics. The barrier to rotation around the C(aryl)-C(O) bond is influenced by the ortho substituents. The two methoxy groups increase the steric bulk around this bond, thereby increasing the rotational barrier compared to unsubstituted benzamides.

Furthermore, intramolecular, non-covalent interactions can stabilize certain conformations. These can include C-H···O interactions between the alkyl chains and the oxygen atoms of the methoxy groups or the carbonyl group. nih.govnih.gov

The rotational barrier around the amide C-N bond is a well-studied phenomenon. In N,N-dialkylbenzamides, this barrier is typically in the range of 15-20 kcal/mol. acs.org The presence of ortho-substituents on the phenyl ring can influence this barrier, although the effect is generally less pronounced than on the C(aryl)-C(O) rotation. nih.govmdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to calculate these rotational barriers in similar systems. nih.govmdpi.combeilstein-journals.org

Calculated Rotational Barriers in Related Amides

| Bond | Compound Type | Rotational Barrier (kcal/mol) |

|---|---|---|

| Amide C-N | N,N-dimethylacrylamide | 12.4 nih.gov |

| Amide C-N | (E)-3-(dimethylamino)-N,N-dimethylurea | 16.4 nih.gov |

Comparative Structural Insights with Other N-alkyl-2,6-dimethoxybenzamide Derivatives

Comparing this compound with other derivatives provides valuable insights into structure-property relationships.

Effect of N-Alkyl Chain Length: Increasing the length and branching of the N-alkyl substituents generally increases steric hindrance around the amide nitrogen. This can influence the preferred conformation and potentially increase the rotational barrier around the C(O)-N bond.

Effect of Phenyl Ring Substitution: The presence of the two methoxy groups at the 2 and 6 positions is critical. In contrast, a compound like N,N-diethylbenzamide would have a lower rotational barrier around the C(aryl)-C(O) bond. The electronic nature of substituents on the phenyl ring can also play a role; electron-donating groups like methoxy can influence the electronic properties of the amide bond. nih.gov

Comparison with Secondary Amides: In secondary N-alkyl-2,6-dimethoxybenzamides, the presence of an N-H bond allows for intermolecular hydrogen bonding, which can significantly influence crystal packing and physical properties. nih.goviucr.org This is absent in the tertiary amide this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-ethylbenzamide |

| N-(2-benzamidoethyl)-2,6-dimethoxybenzamide |

| N,N-diethylbenzamide |

| N-alkyl-2,6-dimethoxybenzamide |

| N,N-disubstituted benzamides |

| 2,6-disubstituted benzamides |

| N,N-dialkylbenzamides |

| N-alkyl-2,6-dimethoxybenzamides |

| N,N-dimethylacrylamide |

| (E)-3-(dimethylamino)-N,N-dimethylurea |

| 2,6-disubstituted anilides |

| N-(2,6-dimethylphenyl) derivatives |

| N-butyl-N-ethylaminyl radical |

Theoretical and Computational Investigations of N Butyl N Ethyl 2,6 Dimethoxybenzamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule, offering insights into its reactivity, stability, and intermolecular interactions. For N-butyl-N-ethyl-2,6-dimethoxybenzamide, methods like Density Functional Theory (DFT) can be employed to understand its electronic behavior.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions of neutral potential.

For this compound, the MEP surface would likely reveal the highest electron density (red) around the oxygen atom of the carbonyl group and the oxygen atoms of the two methoxy (B1213986) groups on the benzene (B151609) ring. These regions represent the most probable sites for hydrogen bonding and interactions with electrophiles. Conversely, the areas around the hydrogen atoms of the N-alkyl groups and the aromatic ring would exhibit a more positive or neutral potential (blue or green), making them potential sites for interaction with nucleophiles.

Hypothetical MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Significance for Reactivity |

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance |

| Methoxy Oxygens | Negative (Yellow-Red) | Potential sites for hydrogen bond acceptance |

| Aromatic Ring | Neutral to Slightly Negative (Green-Yellow) | Contributes to π-stacking interactions |

| N-alkyl Groups | Slightly Positive (Blue-Green) | Hydrophobic interactions |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethoxy-substituted benzene ring, indicating its role as the primary electron donor. The LUMO is likely to be centered on the carbonyl group of the benzamide (B126) moiety, which acts as the primary electron acceptor. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability and its propensity to undergo chemical reactions.

Predicted FMO Properties of this compound

| Parameter | Predicted Value/Location | Implication |

| HOMO Localization | 2,6-dimethoxybenzene ring | Primary site of electron donation |

| LUMO Localization | Carbonyl group | Primary site of electron acceptance |

| HOMO-LUMO Energy Gap | Moderately Large | Suggests good kinetic stability |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can provide a detailed picture of a molecule's conformational flexibility and how it is influenced by its environment, such as a solvent.

For this compound, MD simulations would be instrumental in exploring its vast conformational landscape. The presence of flexible N-butyl and N-ethyl chains, along with the rotatable bond between the benzene ring and the carbonyl group, allows the molecule to adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, these simulations can reveal the impact of different solvents on the molecule's conformation. In a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic alkyl chains to the solvent. In a nonpolar solvent, the alkyl chains would be more extended. Understanding these solvent effects is crucial for predicting the molecule's behavior in biological systems.

Molecular Docking Studies with Potential Biological Targets (Hypothesized based on analogues)

Given that various benzamide analogues have shown activity at specific biological targets, it is plausible to hypothesize potential targets for this compound. Analogues have been reported to interact with targets such as 5-HT4 receptors and histone deacetylase (HDAC) enzymes. walshmedicalmedia.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.

Ligand-Target Interaction Modeling for Benzamide-Binding Sites

Molecular docking simulations can be performed to model the interaction of this compound with the binding sites of hypothesized targets like HDAC2 or a 5-HT4 receptor model. These simulations would place the molecule in various orientations within the binding pocket and calculate a scoring function to estimate the binding affinity for each pose.

The model would likely show the benzamide core of the molecule forming key interactions within the binding site. The 2,6-dimethoxy groups on the phenyl ring and the N-butyl and N-ethyl substituents would also play significant roles in defining the binding specificity and affinity through various interactions.

Prediction of Binding Modes and Key Residue Interactions

Hypothesized Key Interactions from Molecular Docking

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target (e.g., HDAC2) |

| Hydrogen Bonding | Carbonyl Oxygen | Histidine, Tyrosine |

| Hydrophobic Interactions | N-butyl and N-ethyl chains, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | 2,6-dimethoxybenzene ring | Phenylalanine, Tyrosine, Tryptophan |

Conclusion and Future Directions in Benzamide Research

Summary of Current Understanding and Identification of Knowledge Gaps

The current scientific understanding of N-butyl-N-ethyl-2,6-dimethoxybenzamide is limited. However, the foundational 2,6-dimethoxybenzamide (B3031262) moiety is a known structural feature in compounds such as Isoxaben (B1672637), a pre-emergence herbicide that functions by inhibiting cellulose (B213188) synthesis. nih.govwikipedia.org This suggests that the 2,6-dimethoxy substitution pattern on the benzamide (B126) scaffold can confer specific biological activity. The N-butyl-N-ethyl substitution on the amide nitrogen introduces lipophilicity and conformational flexibility, which are critical parameters in the design of bioactive molecules.

A significant knowledge gap exists regarding the synthesis, chemical properties, and biological activity of this compound itself. Research is needed to elucidate its potential pharmacological or other functional roles. The broader benzamide class of compounds is known for a wide array of biological activities, including antipsychotic, antiemetic, anti-inflammatory, and antimicrobial effects, which underscores the potential for novel derivatives. pmarketresearch.commdpi.comnanobioletters.com

Proposed Methodologies for Deeper Mechanistic Elucidation of this compound

To understand the potential mechanism of action of this compound, a multi-faceted approach would be necessary. Initial studies would involve its synthesis and subsequent screening against a panel of biological targets. Based on the activities observed in related benzamides, these could include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases, or various microbial strains. mdpi.comnanobioletters.combenthamdirect.com

Should any significant biological activity be identified, further mechanistic studies could involve:

Enzyme Inhibition Assays: To determine the inhibitory concentration (IC50) against specific enzymes and to understand the kinetics of inhibition. mdpi.com

X-ray Crystallography: Co-crystallization of the compound with its biological target can provide a detailed, atomic-level view of the binding interactions.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to study the compound's structure and its interactions with target molecules. nih.gov

Computational Modeling: Molecular docking studies can predict the binding mode of the compound within the active site of a target protein, providing insights into the structure-activity relationship. benthamdirect.com

Advanced Synthetic Techniques for Diversification of the Benzamide Scaffold

The benzamide scaffold is highly amenable to chemical modification, allowing for the creation of diverse libraries of compounds for screening. nih.gov Advanced synthetic techniques that could be applied to create derivatives of this compound include:

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of C-H bonds on the aromatic ring, enabling the introduction of various functional groups (e.g., olefination, arylation, alkylation) without the need for pre-functionalized starting materials. acs.org This can rapidly generate a library of analogues with diverse properties.

Regioselective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to selectively introduce substituents at specific positions on the benzamide scaffold, particularly if halogenated precursors are used. nih.gov

Multicomponent Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to structurally diverse benzamides. acs.org

Flow Chemistry: Performing amide bond formations and other transformations in a continuous flow system can offer improved reaction control, scalability, and safety. nanobioletters.com

A summary of potential synthetic diversification strategies is presented in the table below.

| Synthetic Technique | Description | Potential Application to this compound |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the aromatic ring to introduce new functional groups. acs.org | Introduction of various substituents onto the benzene (B151609) ring to explore structure-activity relationships. |

| Regioselective Cross-Coupling | Selective formation of carbon-carbon or carbon-heteroatom bonds at specific positions. nih.gov | Precise modification of the benzamide core to optimize biological activity. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. acs.org | Rapid generation of a diverse library of benzamide derivatives for high-throughput screening. |

| Flow Chemistry | Conducting reactions in a continuous stream rather than a batch. nanobioletters.com | Efficient and scalable synthesis of the target compound and its derivatives. |

Synergistic Integration of Experimental and Computational Approaches for Rational Design

The rational design of novel benzamide-based compounds can be significantly enhanced by integrating experimental and computational methods. benthamdirect.comresearchgate.net This synergistic approach can accelerate the discovery process and reduce the reliance on traditional high-throughput screening of large, unfocused compound libraries.

The process would typically involve:

Computational Screening: In silico screening of virtual libraries of benzamide derivatives against a specific biological target to identify potential hits based on predicted binding affinity and other parameters. researchgate.net

Synthesis of Prioritized Compounds: The most promising candidates identified through computational screening would then be synthesized. researchgate.net

Experimental Validation: The synthesized compounds would be tested in vitro to validate their biological activity. nih.gov

Iterative Optimization: The experimental results would be used to refine the computational models, leading to a new round of design, synthesis, and testing in a cycle of continuous improvement. nih.gov

Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties of the synthesized compounds and to correlate these with their observed biological activity. nih.gov

Broader Implications for Designing Novel Chemical Tools and Research Compounds within the Benzamide Class

The versatility of the benzamide scaffold makes it a valuable platform for the development of novel chemical tools and research compounds. pmarketresearch.com By systematically exploring the chemical space around the this compound core, it may be possible to develop:

Selective Probes: Highly selective benzamide derivatives could be developed as chemical probes to study the function of specific biological targets with minimal off-target effects.

Lead Compounds for Drug Discovery: The diverse biological activities of benzamides suggest that novel derivatives could serve as starting points for the development of new therapeutic agents. mdpi.com

Agrochemicals: Following the example of Isoxaben, new benzamide-based herbicides or pesticides with improved efficacy or environmental profiles could be discovered. pmarketresearch.comwikipedia.org

The continued development of advanced synthetic methodologies and computational tools will undoubtedly expand the utility of the benzamide class in both academic and industrial research. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-butyl-N-ethyl-2,6-dimethoxybenzamide, and what critical reaction parameters must be optimized to achieve high yields?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines under basic conditions. For example:

- Alkylation : Use NaH in DMF to deprotonate the amine, followed by reaction with 2,6-dimethoxybenzoyl chloride derivatives .

- Optimization : Control reaction temperature (room temperature to 60°C), stoichiometry of reagents, and solvent polarity. Use inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : H NMR (δ 1.27 ppm for ethyl-CH, δ 3.86–4.35 ppm for methoxy and alkyl chains) and C NMR (δ 160–170 ppm for carbonyl groups) .

- LC-MS : Confirm molecular weight (e.g., [M+H] peaks) and monitor purity. For example, LC-MS data in shows m/z = 436.3 [M+H] .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV exposure). Monitor decomposition via TLC or LC-MS. Store in airtight containers with desiccants at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different models?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, highlights pressure and temperature dependencies in similar compounds .

- Mechanistic Profiling : Use isotopic labeling (e.g., C-glucose) to trace metabolic pathways or enzyme inhibition (e.g., cellulose biosynthesis assays as in ) .

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outlier variables .

Q. How can computational modeling be applied to predict the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., cellulose synthase) .

- QSAR Models : Corporate substituent effects (e.g., methoxy vs. nitro groups) using descriptors like logP, HOMO-LUMO gaps, and steric parameters. Validate with experimental IC data .

Q. What methodologies are recommended for studying the environmental mobility and ecotoxicological impact of this compound?

- Methodological Answer :

- Soil Mobility : Conduct column leaching experiments with varying soil pH and organic matter content. Analyze residues via GC-MS .

- Ecotoxicology : Use Daphnia magna or Lemna minor bioassays to assess acute toxicity (LC) and chronic effects (growth inhibition). Cross-reference with regulatory frameworks (e.g., EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.